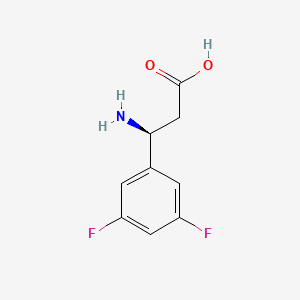

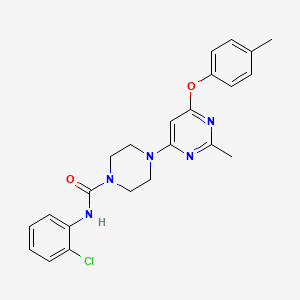

![molecular formula C21H18N2O3 B2882209 1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-35-7](/img/structure/B2882209.png)

1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Indole derivatives are important types of molecules and natural products, and their application for the treatment of various disorders in the human body has been explored .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their importance in natural products and drugs . Novel methods of synthesis have been investigated by the chemical community .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For example, they have been used as reactants in the preparation of potential fructose bisphosphatase inhibitors .Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Sigma Receptor Ligands

Sigma Ligands Affinity and Selectivity : A study by Moltzen, Perregaard, and Meier (1995) found that spiro[isobenzofuran-1(3H),4'-piperidines] and derivatives exhibit subnanomolar affinity and preference for the sigma 2 binding site over sigma 1. The structural factors influencing sigma 1/sigma 2 affinity and selectivity were explored, highlighting the significance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for both affinity and selectivity. Compounds with medium-sized N-substituents showed potent but unselective binding, whereas modifications leading to increased chain length and lipophilicity of the N-substituent resulted in high affinity for sigma 2 binding sites with selectivity over sigma 1 (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Synthesis and Potential CNS Applications : Bauer et al. (1976) synthesized 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue as potential CNS agents. The synthesis was motivated by the compounds' structural similarity to known antidepressants. These compounds were found to exhibit marked inhibition of tetrabenazine-induced ptosis, a feature associated with antidepressant activity, suggesting their potential as CNS agents (Bauer et al., 1976).

Synthesis and Chemical Properties

Intramolecular Oxidative Coupling : Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst. This method provided spiro-coupling products, including spiro[indoline-3,4'-piperidines], in moderate to excellent yields. The process illustrates the versatility of this chemical framework in synthesizing biologically relevant motifs with potential applications in drug discovery and development (Sugimoto et al., 2023).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1'-(1H-indole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-19(15-5-6-18-14(13-15)7-10-22-18)23-11-8-21(9-12-23)17-4-2-1-3-16(17)20(25)26-21/h1-7,10,13,22H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQZUCPTPCWBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(C=C4)NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

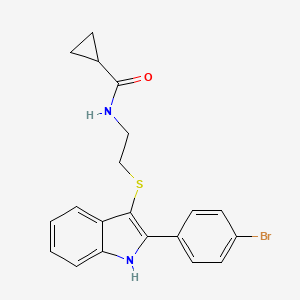

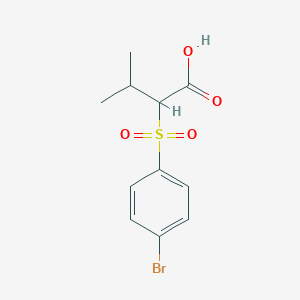

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)

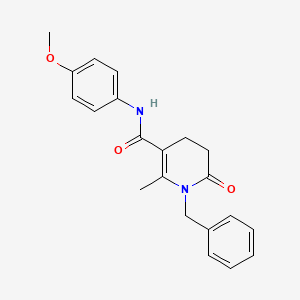

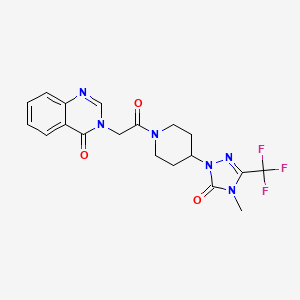

![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)

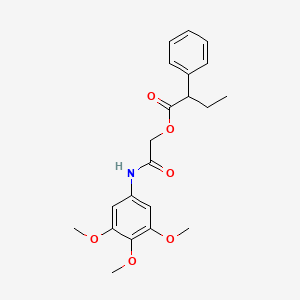

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2882131.png)

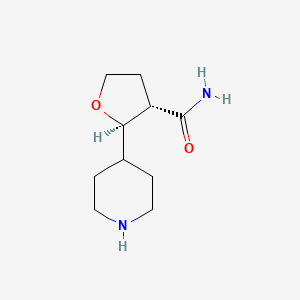

![[4-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2882137.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2882140.png)

![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2882148.png)